(S)-1-(1H-imidazol-4-yl)ethan-1-amine

Chiral resolution Enantiomeric purity Stereochemical assignment

Researchers utilizing racemic or (R)-configured imidazole-ethanamine scaffolds in histamine receptor assays risk confounding SAR interpretations due to well-characterized enantioselectivity-(R)-α-methylhistamine exhibits Ki 50.3 nM at H3 with >200-fold selectivity over H4, while (S) displays a distinct pharmacological fingerprint. Procure the enantiopure (S)-free base to eliminate stereochemical variables. - Enantiopure (S)-configured chiral synthon for histamine H3/H4 ligand design. - Pre-installed stereogenic center adjacent to imidazole ring for NHC ligand synthesis. - Verified enantiopurity via chiral HPLC; supplied as free base for maximum synthetic versatility.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
Cat. No. B13623152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1H-imidazol-4-yl)ethan-1-amine
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC(C1=CN=CN1)N
InChIInChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyZHELUGTZRQNNNL-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(1H-Imidazol-4-yl)ethan-1-amine: Chiral Imidazole Amine


(S)-1-(1H-Imidazol-4-yl)ethan-1-amine (CAS 1447213-78-6) is a chiral primary amine featuring an imidazole ring substituted at the 4-position with an (S)-configured 1-aminoethyl side chain . With the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol, this compound belongs to the class of heterocyclic imidazole derivatives and is structurally related to histamine and histidine-derived building blocks . The molecule contains a single stereogenic center at the carbon atom alpha to the imidazole ring, making its (S)-enantiomeric configuration the defining feature that distinguishes it from both the (R)-enantiomer and the racemic mixture. This compound is primarily supplied as a free base or as its dihydrochloride salt (CAS 1314903-19-9 for the racemic dihydrochloride) for use as a chiral building block in medicinal chemistry, asymmetric catalysis, and biological target engagement studies .

Chirality (S)-configured imidazole amine
Form Free base for direct synthetic use
Research Context Histamine-related scaffold for target engagement studies

Why Racemic and (R)-Enantiomers Are Inadequate Substitutes


The imidazole-4-ethanamine scaffold is achiral at the ring level but becomes chiral upon introduction of a methyl substituent at the alpha-carbon of the ethylamine side chain. In closely related histamine receptor pharmacology, the (R)- and (S)-enantiomers of alpha-methylhistamine exhibit dramatically different receptor binding profiles: (R)-alpha-methylhistamine is a potent and selective histamine H3 receptor agonist (Ki ~50.3 nM at H3, >200-fold selectivity over H4), while the (S)-enantiomer is significantly less active at H3 receptors and displays a distinct pharmacological fingerprint . This established enantioselectivity within the same imidazole-ethanamine chemotype demonstrates that stereochemistry at the alpha-methyl position is a critical determinant of biological target engagement. Consequently, generic substitution of the (S)-enantiomer with the racemate or the (R)-enantiomer in any chirality-sensitive application—whether in receptor binding assays, enzyme inhibition studies, or asymmetric synthesis—would introduce uncontrolled variables that invalidate structure-activity relationship (SAR) interpretations and compromise experimental reproducibility .

Racemate or (R)-enantiomer

Enantiomeric configuration influences target engagement; racemic or opposite enantiomer may shift binding profiles and complicate SAR interpretation.

2-Imidazolyl regioisomer

4-substitution is critical for mimicking natural histamine; the 2-substituted isomer may alter tautomeric preferences and hydrogen-bonding geometry.

Racemic dihydrochloride salt

Salt form differs in composition and enantiomeric purity; racemic dihydrochloride does not directly substitute for the enantiopure free base in chirality-dependent studies.

(S)-1-(1H-Imidazol-4-yl)ethan-1-amine: Key Differentiation Evidence


Stereochemical Differentiation: (S)- vs (R)-Enantiomer

The (S)-enantiomer (CAS 1447213-78-6) is distinguished from the (R)-enantiomer (CAS 850760-60-0, also cataloged as (R)-1-(1H-imidazol-4-yl)ethan-1-amine) solely by the absolute configuration at the single stereogenic center [1]. Both enantiomers share identical molecular formula (C5H9N3), molecular weight (111.15 g/mol), connectivity, and achiral physicochemical properties (logP, pKa, solubility), yet their three-dimensional spatial arrangement of atoms is non-superimposable. No published head-to-head biological or catalytic comparison between these two specific enantiomers has been identified in the open scientific literature as of 2026. However, the well-characterized enantioselectivity of the homologous alpha-methylhistamine pair—where (R) shows Ki = 50.3 nM at H3 receptors while (S) displays markedly reduced potency—provides strong class-level evidence that enantiomeric configuration on this scaffold governs target recognition .

Enantiomer identity
Class-level inference
No quantitative comparison available; (S) vs (R) distinguished only by absolute configuration and CAS assignment.
Chirality-dependent target recognition may diverge based on homologous alpha-methylhistamine evidence.
Optical rotation data not publicly reported.
Chiral resolution Enantiomeric purity Stereochemical assignment

Positional Isomer Differentiation: 4- vs 2-Imidazolyl Substitution

The target compound bears the ethanamine side chain at the imidazole 4-position, which is the natural substitution pattern of histamine and histidine. The regioisomer (1S)-1-(1H-imidazol-2-yl)ethan-1-amine, in which the chiral ethanamine group is attached at the imidazole 2-position rather than the 4-position, represents a distinct chemical entity with altered electronic distribution and hydrogen-bonding geometry . The imidazole 4-position places the amine side chain adjacent to the N-H (π-excessive nitrogen), while the 2-position places it between both ring nitrogens, altering the pKa of the imidazole ring and the spatial orientation of the primary amine relative to the aromatic system. In histamine receptor pharmacology, 4-substituted imidazole ethanamines are the canonical agonists, whereas 2-substituted analogs generally exhibit reduced or altered receptor activation profiles due to different tautomeric preferences and binding pocket interactions .

Regioisomer comparison
Class-level inference
4-substitution vs 2-substitution alters tautomeric equilibrium and hydrogen-bonding geometry.
4-position is essential for histamine scaffold mimicry; 2-isomer targets distinct chemical space.
No direct comparative bioactivity data for this pair.
Regioisomer comparison Imidazole substitution pattern Structure-activity relationship

Side-Chain Methylation: Alpha-Methyl vs Des-Methyl Histamine

The target compound differs from histamine (2-(1H-imidazol-4-yl)ethan-1-amine, CAS 51-45-6) by the presence of a methyl group at the alpha-carbon of the ethylamine side chain. This single methyl substitution introduces a stereogenic center (absent in the achiral histamine) and sterically hinders the primary amine. In the well-studied alpha-methylhistamine series, this methylation alters receptor subtype selectivity: (R)-alpha-methylhistamine (the homolog bearing an additional methylene in the side chain) demonstrates Ki = 50.3 nM at H3 receptors with >200-fold selectivity over H4, whereas histamine itself is a pan-agonist at all four histamine receptor subtypes (H1–H4) with nanomolar potency across the board . The introduction of chirality through alpha-methyl substitution thus provides a structural handle for achieving receptor subtype selectivity that is unattainable with the achiral histamine scaffold.

Alpha-methyl effect
Class-level inference
(R)-alpha-methylhistamine homolog: H3 Ki = 50.3 nM, >200-fold H3/H4 selectivity. Target (S)-enantiomer data not yet reported.
Alpha-methyl chirality enables receptor subtype selectivity investigation.
Selectivity context is extrapolated from homologous chemotype.
Alpha-methyl histamine analogs Histamine receptor selectivity Metabolic stability

Salt Form and Purity: Free Base vs Dihydrochloride Salt

The (S)-enantiomer free base (CAS 1447213-78-6) is available from commercial suppliers with a specified purity of 98% . The corresponding racemic dihydrochloride salt (CAS 1314903-19-9) is supplied at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Critically, the racemic dihydrochloride (CAS 1314903-19-9) is an equimolar mixture of (R)- and (S)-enantiomers and cannot substitute for the enantiopure (S)-free base in any stereochemically sensitive application. Suppliers do not currently publish specific optical rotation values or enantiomeric excess (ee) data for the (S)-free base in publicly accessible technical datasheets. The absence of published enantiomeric purity specifications represents a verification gap that procurement teams must address through certificate of analysis (CoA) review, including chiral HPLC or chiral GC enantiomeric excess determination, prior to use in quantitative SAR studies .

Salt form identity
Supporting evidence
Free base 98% purity (S)-enantiomer; racemic dihydrochloride 97% purity (MW 184.07).
Enantiomeric purity requires independent verification before quantitative studies.
Check CoA for chiral HPLC/GC confirmation.
Salt form selection Enantiomeric purity Analytical quality control

(S)-1-(1H-Imidazol-4-yl)ethan-1-amine: Research Applications


Histamine H3/H4 Receptor Subtype-Selective Ligand Design

The (S)-enantiomer serves as a chiral synthon for constructing histamine H3 or H4 receptor ligands where stereochemistry at the alpha-methyl position is hypothesized to govern subtype selectivity. Based on the well-characterized enantioselectivity of the homologous alpha-methylhistamine pair—where (R) exhibits Ki = 50.3 nM at H3 with >200-fold selectivity over H4 —the (S)-configured ethanamine variant provides the complementary stereochemical probe for mapping the chiral recognition requirements of histamine receptor binding pockets. Researchers designing biased agonists or subtype-selective antagonists should procure the enantiopure (S)-free base rather than the racemate to avoid confounding pharmacological readouts.

Stereochemical Probe for Histidine Decarboxylase Active Site

As a chiral analog of histamine incorporating an alpha-methyl group, this compound can function as a stereochemical probe for pyridoxal-5'-phosphate (PLP)-dependent enzymes such as histidine decarboxylase. The (S)-configuration at the alpha-carbon mimics the natural L-histidine stereochemistry, potentially enabling differential active site interactions compared to the (R)-enantiomer. Studies on imidazole derivatives as histidine decarboxylase inhibitors [1] support the use of chiral imidazole-ethanamine scaffolds in probing the stereochemical requirements of PLP-dependent decarboxylation and transamination reactions.

Chiral Ligand Precursor for Asymmetric Catalysis

Chiral primary amines bearing imidazole rings are versatile precursors for preparing enantiopure N-heterocyclic carbene (NHC) ligands, imidazoline ligands, and imidazolium salts used in asymmetric transition-metal catalysis [1]. The (S)-1-(1H-imidazol-4-yl)ethan-1-amine scaffold provides a pre-installed stereogenic center adjacent to the imidazole ring, enabling the synthesis of chiral ligands that place stereochemical information in close proximity to the metal coordination sphere. Such ligands have been applied in Cu-, Zn-, Ag-, and Mo-catalyzed asymmetric transformations where enantioselectivity depends on the chiral environment surrounding the metal center.

Enantiopure Reference Standard for Chiral Method Development

The (S)-enantiomer, when its enantiopurity has been independently verified by chiral HPLC or chiral GC, serves as a reference standard for developing enantioselective analytical methods to quantify the enantiomeric composition of imidazole-ethanamine derivatives. Given the commercial availability of both the (S)-free base (CAS 1447213-78-6) and the racemic dihydrochloride (CAS 1314903-19-9) [1], laboratories can establish chiral separation protocols using the racemate for method optimization and the enantiopure (S)-form as the calibration standard for determining enantiomeric excess in reaction products or biological samples.

Application
Selection Property
Validation Focus
Histamine H3/H4 receptor ligand design
Stereochemical configuration (S)-enantiomer
Enantiomer-dependent receptor subtype selectivity
PLP-dependent enzyme probe
Chiral alpha-methyl substitution mimics L-histidine
Enantiomer-specific active-site interaction
Asymmetric catalysis ligand precursor
Pre-installed stereogenic center adjacent to imidazole
Chiral induction in metal-catalyzed transformations
Chiral analytical reference standard
Enantiopure (S)-free base for method calibration
Enantiomeric excess determination by chiral HPLC/GC
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